molecular formula C17H25N3O6S B15155599 Tert-butyl 3-methyl-4-(2-nitrobenzenesulfonyl)-1,4-diazepane-1-carboxylate

Tert-butyl 3-methyl-4-(2-nitrobenzenesulfonyl)-1,4-diazepane-1-carboxylate

Cat. No.: B15155599
M. Wt: 399.5 g/mol
InChI Key: ZIFXYEQQDVXSEN-UHFFFAOYSA-N
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Description

(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate is a complex organic compound that belongs to the class of diazepanes This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, a nitrophenyl sulfonyl group, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and diacid chloride precursors under controlled conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a suitable base.

    Attachment of the Methyl Group: The methyl group can be added through methylation reactions using methyl iodide or similar reagents.

    Sulfonylation with 2-Nitrophenyl Sulfonyl Chloride: The final step involves the sulfonylation of the diazepane ring with 2-nitrophenyl sulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of (S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce the nitro group to an amino group, potentially altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of new functional groups in place of existing ones.

Scientific Research Applications

(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate: A similar compound with a different stereochemistry.

    tert-Butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate: A compound with a different substituent on the diazepane ring.

Uniqueness

(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate is unique due to its specific stereochemistry and the presence of the nitrophenyl sulfonyl group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H25N3O6S

Molecular Weight

399.5 g/mol

IUPAC Name

tert-butyl 3-methyl-4-(2-nitrophenyl)sulfonyl-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C17H25N3O6S/c1-13-12-18(16(21)26-17(2,3)4)10-7-11-19(13)27(24,25)15-9-6-5-8-14(15)20(22)23/h5-6,8-9,13H,7,10-12H2,1-4H3

InChI Key

ZIFXYEQQDVXSEN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC(C)(C)C

Origin of Product

United States

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